3-Formylphenyl 4-chlorobenzoate
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Overview
Description
3-Formylphenyl 4-chlorobenzoate is an organic compound with the molecular formula C14H9ClO3. It is known for its applications in various scientific research fields, including chemistry, biology, and industry. The compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with 4-chlorobenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 4-chlorobenzoate typically involves the esterification of 3-formylphenol with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as described above. The focus would be on optimizing yield and purity while ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: 3-Formylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed:
Oxidation: 3-Formylphenyl 4-carboxybenzoate.
Reduction: 3-Hydroxymethylphenyl 4-chlorobenzoate.
Substitution: Various substituted phenyl 4-chlorobenzoates depending on the nucleophile used.
Scientific Research Applications
3-Formylphenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formylphenyl 4-chlorobenzoate largely depends on its functional groups. The formyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The ester linkage can undergo hydrolysis under acidic or basic conditions, releasing the corresponding phenol and carboxylic acid. The chlorine atom can be involved in substitution reactions, making the compound versatile in synthetic chemistry .
Comparison with Similar Compounds
3-Formylphenyl benzoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Formylphenyl 4-chlorobenzoate: The formyl group is positioned differently, affecting its reactivity and applications.
3-Hydroxymethylphenyl 4-chlorobenzoate: The formyl group is reduced to a hydroxymethyl group, altering its chemical properties.
Uniqueness: 3-Formylphenyl 4-chlorobenzoate is unique due to the presence of both a formyl group and a chlorine atom, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3-formylphenyl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHQOTRRNVKUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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